DL-Aspartic acid-13C,15N

Metabolic Flux Analysis (MFA) 13C Isotopomer Analysis Tandem Mass Spectrometry

Unlabeled aspartic acid is indistinguishable from endogenous analyte, compromising tracer-based metabolic flux analysis and internal standardization. DL-Aspartic acid-2-13C,15N eliminates this limitation through site-resolved dual isotopic labeling. - M+2 mass shift cleanly resolves target from natural isotopologues in LC-MS/MS assays. - Adjacent 13C-15N spin pair directly supports REDOR NMR for peptidoglycan cross-link measurement. - Single tracer simultaneously reports carbon-skeleton and nitrogen-atom fates in feeding studies. Supplied as a white to pale yellow crystalline solid (>300°C dec.); ambient shipping; research-use-only.

Molecular Formula C4H7NO4
Molecular Weight 135.09 g/mol
CAS No. 98532-13-9
Cat. No. B1610687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Aspartic acid-13C,15N
CAS98532-13-9
Molecular FormulaC4H7NO4
Molecular Weight135.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1
InChIKeyCKLJMWTZIZZHCS-BFQMUAMKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Aspartic Acid-2-13C,15N Overview


2-(15N)azanyl(213C)butanedioic acid, commonly designated DL-Aspartic acid-2-13C,15N (CAS 98532-13-9), is a stable isotope-labeled analog of the non-essential amino acid aspartic acid. This compound features site-specific incorporation of carbon-13 at the C2 position (99 atom % 13C) and nitrogen-15 at the α-amino group (98 atom % 15N), resulting in a molecular mass shift of M+2 relative to the unlabeled parent . The product is supplied as a white to pale yellow crystalline solid with a melting point exceeding 300°C (dec.) . Its dual isotopic substitution pattern provides distinct mass and spectroscopic signatures essential for quantitative metabolic flux analysis, protein structure determination by NMR, and accurate mass spectrometry-based quantification in complex biological matrices .

Why DL-Aspartic Acid-2-13C,15N Cannot Be Substituted


In studies requiring site-resolved metabolic flux analysis, precise protein NMR resonance assignment, or absolute quantification via isotope dilution mass spectrometry, substitution with unlabeled aspartic acid (CAS 617-45-8) or singly labeled analogs (e.g., 13C-only or 15N-only) introduces critical experimental liabilities. Unlabeled material is indistinguishable from endogenous analyte, precluding tracer-based flux calculations and internal standardization . Singly labeled species (either 13C or 15N alone) provide a mass shift of only M+1, which may co-elute or overlap isotopically with natural abundance isotopologues of the analyte, compromising quantitative accuracy and sensitivity in complex sample matrices [1]. Uniformly 13C4,15N-labeled aspartic acid (CAS 202468-27-7) yields a larger mass shift (M+5) but masks site-specific metabolic information because all carbon positions are labeled, preventing positional isotopomer analysis essential for resolving pathway branching and compartmentalized metabolism . The site-specific dual labeling pattern of DL-Aspartic acid-2-13C,15N therefore uniquely enables both mass differentiation and positional resolution.

Quantitative Evidence for DL-Aspartic Acid-2-13C,15N


Reduced Uncertainty in MFA via Dual Labeling

In a 2024 study comparing active versus inactive pool determination in metabolic flux analysis, a dual 13C15N labeling approach using [13C5,15N2] glutamine demonstrated significantly narrower 95% confidence intervals for active pool size estimates of aspartate and related metabolites relative to 13C-based INST-MFA alone or parallel 13C and 15N-based MFA [1]. The dual labeled MFA approach constrains flux solutions more tightly because the combined mass isotopomer distribution incorporates additional labeling information from nitrogen flux, reducing the feasible solution space [1].

Metabolic Flux Analysis (MFA) 13C Isotopomer Analysis Tandem Mass Spectrometry

Peptidoglycan Cross-Link Index by REDOR NMR

L-[2-13C,15N]Aspartic acid was incorporated into the growth medium of Bacillus subtilis to measure the cross-link index of peptidoglycan in intact cell walls via REDOR 15N NMR [1]. The study determined a baseline cross-link index of 72% in untreated cells, which decreased to 47% upon exposure to the antibiotic cephalosporin C [1].

Solid-State NMR Peptidoglycan Structure REDOR NMR

Aspartate as Precursor in HON Biosynthesis

Feeding experiments with DL-[2-13C,15N]aspartate in Streptomyces akiyoshiensis demonstrated that aspartate serves as the four-carbon precursor to the antibiotic-related compound 5-hydroxy-4-oxo-L-norvaline (HON) [1]. The dual label allowed simultaneous tracking of both carbon and nitrogen incorporation, establishing that both enantiomers of aspartate are metabolized, though the D-isomer was consumed at a slower rate [1].

Biosynthesis 13C Labeling Antibiotic Precursor

LC-MS Internal Standard for Aspartic Acid

A study published in Clinical Chemistry employed DL-Aspartic acid-2-13C,15N as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for quantifying biomarkers associated with neurodegenerative diseases [1]. The M+2 mass shift provided by the dual label ensures complete baseline separation from the endogenous unlabeled aspartic acid analyte (M), minimizing isotopic cross-talk and improving quantitative accuracy and precision [1].

LC-MS/MS Isotope Dilution Biomarker Quantification

Applications of DL-Aspartic Acid-2-13C,15N


Precise MFA with Reduced Uncertainty

Utilize DL-Aspartic acid-2-13C,15N in dual-labeling MFA experiments to constrain active pool size estimates and flux solutions. As demonstrated in comparative MFA studies, dual 13C15N labeling yields narrower 95% confidence intervals compared to single-label or parallel labeling strategies [4]. This product is ideally suited for quantifying compartmentalized metabolism and pathway branching in cell culture and in vivo models.

REDOR NMR for Peptidoglycan Cross-Link Analysis

Incorporate L-[2-13C,15N]aspartic acid into bacterial growth media to enable direct measurement of peptidoglycan cross-link indices via REDOR NMR. The adjacent 13C-15N spin pair is essential for the dipolar coupling measurement; unlabeled or singly labeled aspartic acid cannot support this experiment [4]. This application is critical for antibiotic mechanism studies and cell wall biosynthesis research.

Biosynthetic Pathway Elucidation with Dual Carbon/Nitrogen Tracing

Employ DL-[2-13C,15N]aspartate in feeding studies to simultaneously trace the fate of both the carbon skeleton and the nitrogen atom in microbial secondary metabolite production. The dual label provides unambiguous precursor-product relationships and reveals nitrogen transfer steps that would be missed using only 13C-labeled substrates [4].

Isotope Dilution LC-MS/MS for Aspartic Acid Quantification

Use DL-Aspartic acid-2-13C,15N as an internal standard (IS) in quantitative LC-MS/MS assays for aspartic acid and related metabolites. The M+2 mass shift ensures clear separation from the endogenous analyte and its natural M+1 isotopologue, improving assay accuracy and robustness for clinical biomarker validation and pharmacokinetic studies [4].

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